Azido-PEG10-alcohol
Overview
Description
Azido-PEG10-alcohol is a water-soluble linker reagent that contains a click chemistry azide group and a terminal hydroxyl group . The hydroxyl group allows for further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
Azido-PEG10-alcohol can be synthesized through the ring-opening polymerization of ethylene oxide (EO) with allyl alcohol as an initiator, followed by two-step modification of the hydroxyl end to an azido group . It can also be used in the synthesis of PROTACs .Molecular Structure Analysis
Azido-PEG10-alcohol has a molecular formula of C20H41N3O10 and a molecular weight of 483.56 . It contains an azide group that can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Chemical Reactions Analysis
The azide group in Azido-PEG10-alcohol can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG10-alcohol is a liquid that is colorless to light yellow . It is soluble in water, DMSO, DCM, and DMF . .Scientific Research Applications
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Synthesis of Various Heterocycles
- Field : Organic Chemistry
- Application Summary : Organic azides are used in the synthesis of various heterocycles . These reactions can be intermolecular or intramolecular, under thermal, catalyzed, or noncatalyzed reaction conditions .
- Methods : The methods involve the use of organic azides in one-pot domino reactions, utility of chosen catalysts in chemoselectivity favoring C−H and C-N bonds, one-pot procedures (i.e., Ugi four-component reaction), nucleophilic addition, such as Aza-Michael addition, cycloaddition reactions, such as [3+2] cycloaddition, mixed addition/cyclization/oxygen, and insertion reaction of C-H amination .
- Results : The results include the synthesis of various heterocycles from organic azides .
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PROTAC Linker
- Field : Biochemistry
- Application Summary : Azido-PEG10-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
- Methods : The methods involve the use of Azido-PEG10-alcohol in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
- Results : The results include the synthesis of PROTACs that can selectively degrade target proteins .
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Click Chemistry Reagent
- Field : Organic Chemistry
- Application Summary : Azido-PEG10-alcohol is a click chemistry reagent . Click chemistry is a type of chemical synthesis characterized by its modularity, wide scope, and the high yields of products, which are often free of side-products .
- Methods : The methods involve the use of Azido-PEG10-alcohol in click chemistry reactions . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
- Results : The results include the synthesis of various compounds through click chemistry reactions .
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Aqueous Soluble Linker
- Field : Biochemistry
- Application Summary : Azido-PEG10-alcohol is an aqueous soluble linker reagent . It contains a click chemistry azide group and a terminal hydroxyl group .
- Methods : The hydroxyl group enables further derivatization or replacement with other reactive functional groups . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
- Results : The results include the synthesis of various compounds through click chemistry reactions .
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Reagent for Research Purpose
- Field : Biochemistry
- Application Summary : Azido-PEG10-alcohol is a reagent grade compound used for research purposes .
- Methods : The methods involve the use of Azido-PEG10-alcohol in various research experiments . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
- Results : The results include the synthesis of various compounds through click chemistry reactions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N3O10/c21-23-22-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h24H,1-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGCITRFWPBATM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG10-alcohol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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